Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Overview
Description
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: is a complex organic compound with a unique structure It belongs to the class of thiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diamine with a thioamide derivative under specific reaction conditions, such as high temperature and pressure, to form the thiadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new atoms or groups into the compound's structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted thiadiazines.
Scientific Research Applications
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments for various diseases.
Industry: : The compound's unique properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to biological or therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: can be compared with other similar compounds, such as:
Thiadiazine derivatives: : These compounds share the thiadiazine ring structure but may have different substituents or functional groups.
Other heterocyclic compounds: : Compounds with similar ring structures, such as thiazines or oxadiazines, can be compared in terms of their properties and applications.
The uniqueness of This compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential use in scientific research make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
2,2-dioxo-1,6,7,8,9,9a-hexahydropyrido[1,2-d][1,2,4]thiadiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c10-7-8-13(11,12)5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYYARJTYMDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CS(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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